molecular formula C12H11NO2S B1201873 8-Prop-2-enylsulfonylquinoline

8-Prop-2-enylsulfonylquinoline

Cat. No. B1201873
M. Wt: 233.29 g/mol
InChI Key: ICDCKRMKQIUBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-prop-2-enylsulfonylquinoline is a member of quinolines.

Scientific Research Applications

Malaria Therapy

8-Aminoquinolines, a related class to 8-Prop-2-enylsulfonylquinoline, have been pivotal in the treatment of latent malaria. These compounds have facilitated revolutionary scientific discoveries and practices in malaria therapy, particularly in addressing the challenges posed by endemic malaria. The use of 8-aminoquinolines, such as plasmochin and primaquine, has shaped clinical and public health approaches to malaria, despite the challenges of hemolytic toxicity in some patients (Baird, 2019).

Alzheimer's Disease Treatment

The family of 2-substituted 8-hydroxyquinolines, closely related to 8-Prop-2-enylsulfonylquinoline, has shown promise in Alzheimer's disease treatment. These compounds, like PBT2, exhibit strong metal chaperone activity, disaggregate metal-enriched amyloid plaques, and inhibit Cu/Aβ redox chemistry, showing potential in reversing Alzheimer's disease phenotypes in animal models (Kenche et al., 2013).

Leishmaniasis Treatment

2-n-propylquinoline, similar to 8-Prop-2-enylsulfonylquinoline, is in pre-clinical development as a treatment for visceral leishmaniosis. The formulation of this compound as a camphorsulfonic salt has demonstrated promising activity comparable to the reference drug, miltefosine, in a mice model (Campos Vieira et al., 2011).

Antimicrobial and Antifungal Applications

8-Hydroxyquinoline derivatives, which are structurally related to 8-Prop-2-enylsulfonylquinoline, exhibit a broad range of biological activities, including antimicrobial and antifungal effects. These compounds have been integrated into prescribed drugs and serve as potential lead compounds for developing new therapeutics with good efficacy and low toxicity (Saadeh et al., 2020).

Synthesis of Pharmaceutical Drugs

3-Arylsulfonylquinoline derivatives, which are related to 8-Prop-2-enylsulfonylquinoline, are significant in pharmaceutical drug development. A novel synthesis method has been developed for these derivatives, offering a straightforward route to forming a C-S bond and quinoline ring in one step, which is crucial for pharmaceutical applications (Zhang et al., 2016).

Phototherapeutic Applications

8-Hydroxyquinoline-based compounds, closely related to 8-Prop-2-enylsulfonylquinoline, have been proposed for treating various diseases, including HIV, cancer, and neurodegenerative disorders. These compounds' ability to be activated by photochemical cleavage presents potential for phototherapeutic applications (Ariyasu et al., 2014).

properties

Product Name

8-Prop-2-enylsulfonylquinoline

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

8-prop-2-enylsulfonylquinoline

InChI

InChI=1S/C12H11NO2S/c1-2-9-16(14,15)11-7-3-5-10-6-4-8-13-12(10)11/h2-8H,1,9H2

InChI Key

ICDCKRMKQIUBNL-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)(=O)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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